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Compound of Interest

Compound Name: Ibrutinib Racemate

Cat. No.: B2628112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of ibrutinib
racemate. Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) and is

clinically approved as the (R)-enantiomer for the treatment of various B-cell malignancies.[1][2]

[3] Understanding the properties of the racemic mixture is crucial for synthesis, analytical

method development, and quality control during drug manufacturing.

Chemical and Physical Properties
Ibrutinib is a small molecule with a molecular weight of 440.50 g/mol .[1] The racemate consists

of a 1:1 mixture of the (R)- and (S)-enantiomers. While most of the published data pertains to

the clinically used (R)-enantiomer, key data for the racemate and the individual enantiomers

are summarized below.
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Identifier Ibrutinib Racemate (R)-Ibrutinib (S)-Ibrutinib

IUPAC Name

1-((RS)-3-(4-amino-3-

(4-

phenoxyphenyl)-1H-

pyrazolo[3,4-

d]pyrimidin-1-

yl)piperidin-1-yl)prop-

2-en-1-one

1-((3R)-3-(4-amino-3-

(4-

phenoxyphenyl)-1H-

pyrazolo[3,4-

d]pyrimidin-1-

yl)piperidin-1-yl)prop-

2-en-1-one

1-((3S)-3-(4-amino-3-

(4-

phenoxyphenyl)-1H-

pyrazolo[3,4-

d]pyrimidin-1-

yl)piperidin-1-yl)prop-

2-en-1-one

CAS Number 936563-87-0[1] 936563-96-1 Not readily available

Molecular Formula C₂₅H₂₄N₆O₂ C₂₅H₂₄N₆O₂ C₂₅H₂₄N₆O₂

Molecular Weight 440.50 g/mol 440.50 g/mol 440.50 g/mol

Physicochemical Data
The physicochemical properties of ibrutinib are critical for its formulation and bioavailability. It is

classified as a Biopharmaceutics Classification System (BCS) Class II compound,

characterized by low solubility and high permeability.
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Property Value Notes

Melting Point 156 °C (onset, DSC)

Data for (R)-Ibrutinib Form A. A

melting point specifically for

the racemate is not reported

but is expected to differ.

Solubility (Racemate)
DMSO: ≥25 mg/mL (56.75

mM)

Solubility data provided by

commercial suppliers.

In vivo vehicle (10% DMSO,

40% PEG300, 5% Tween-80,

45% saline): ≥2.5 mg/mL

Solubility ((R)-Ibrutinib)
Water: Practically insoluble

(0.003 mg/mL at pH 4.5 and 8)

DMSO: ~30 mg/mL

Ethanol: ~0.25 mg/mL

pKa ~3.7

LogP ~4 (partition coefficient)

Polymorphism
Ibrutinib is known to exist in multiple polymorphic forms. The most stable anhydrous form is

designated as Form A. Other forms, including solvates, have also been identified. The specific

crystalline form can impact the drug's dissolution rate and bioavailability.

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quality control of ibrutinib.

The following data is characteristic of the ibrutinib molecule and is not specific to a single

enantiomer.
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Technique
Wavelength / Wavenumber
(cm⁻¹)

Assignment

UV-Vis (Methanol) λmax: ~260 nm
Electronic transitions within the

aromatic system.

FT-IR 3470, 3436 N-H stretching

3063 - 2885
Aromatic and aliphatic C-H

stretching

1652, 1639 C=O stretching (amide)

1613 - 1520 C=C and C=N stretching

Pharmacological Activity
Ibrutinib exerts its therapeutic effect by irreversibly inhibiting BTK. This inhibition is highly

stereoselective, with the (R)-enantiomer being the active form.

Enantiomer Target IC₅₀ Notes

(R)-Ibrutinib BTK ~0.5 nM
Potent, irreversible

covalent inhibitor.

(S)-Ibrutinib BTK Not Reported

The activity of the (S)-

enantiomer is not

available in the public

literature but is

presumed to be

significantly lower

than the (R)-

enantiomer based on

the principles of

stereoselective drug

action.

The racemic mixture would be expected to have approximately half the potency of the pure (R)-

enantiomer, assuming the (S)-enantiomer is inactive.
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Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Ibrutinib's Mechanism of

Action.
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Caption: Experimental workflow for the chiral separation of ibrutinib racemate by HPLC.
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Caption: Logical relationship between ibrutinib racemate and its constituent enantiomers.

Experimental Protocols
Synthesis of Racemic Ibrutinib (Illustrative)
Multiple synthetic routes for ibrutinib have been published. A common strategy involves the

construction of the pyrazolopyrimidine core followed by coupling with a piperidine derivative. A

racemic synthesis would typically use a racemic piperidine starting material.
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Step 1: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This core

intermediate is often prepared via a multi-step synthesis starting from 4-phenoxybenzoic acid.

Step 2: Coupling with Racemic 3-hydroxypiperidine. The pyrazolopyrimidine core is coupled

with a racemic, protected 3-hydroxypiperidine (e.g., N-Boc-3-hydroxypiperidine) often via a

Mitsunobu reaction. This step introduces the chiral center as a racemic mixture.

Step 3: Deprotection. The protecting group (e.g., Boc) on the piperidine nitrogen is removed

under acidic conditions.

Step 4: Acylation. The deprotected racemic amine is reacted with acryloyl chloride in the

presence of a base to yield ibrutinib racemate. The final product is then purified, typically by

column chromatography.

Chiral Separation by High-Performance Liquid
Chromatography (HPLC)
Separating the racemate into its individual enantiomers is critical for both analytical and

preparative purposes.

Instrumentation: A standard HPLC system with a UV detector.

Chiral Stationary Phase (Column): A polysaccharide-based chiral column is effective. For

example, cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel (e.g., Chiral-

pack-IC).

Mobile Phase: A normal-phase mobile phase is typically used. A representative mobile phase

consists of a mixture of n-Hexane and ethanol (e.g., 55:45 v/v) with additives like

diethylamine (0.1%) and trifluoroacetic acid (0.3%) to improve peak shape and resolution.

Flow Rate: Approximately 0.9 mL/min.

Column Temperature: Maintained at a constant temperature, for example, 30 °C.

Detection: UV detection at a wavelength where ibrutinib has strong absorbance, such as 260

nm.
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Procedure:

Dissolve the ibrutinib racemate in the mobile phase or a compatible solvent.

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

Inject the sample solution onto the column.

Monitor the elution profile at 260 nm. The two enantiomers will elute at different retention

times, allowing for their separation and quantification.

Spectroscopic Characterization
UV-Visible Spectroscopy:

Prepare a dilute solution of ibrutinib in a suitable UV-transparent solvent, such as

methanol (e.g., 1x10⁻⁵ M).

Use a dual-beam UV-Vis spectrophotometer and record the absorbance spectrum from

200 to 400 nm against a solvent blank.

Identify the wavelength(s) of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Prepare the sample, typically as a KBr (potassium bromide) pellet. Mix a small amount of

ibrutinib with dry KBr powder and press it into a transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Record the spectrum, typically from 4000 to 400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups in the

molecule.

Mass Spectrometry (MS):

Dissolve the sample in a suitable solvent like methanol with a small amount of formic acid

to promote ionization.
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Introduce the sample into the mass spectrometer via an appropriate ionization source,

such as Electrospray Ionization (ESI).

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural

confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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